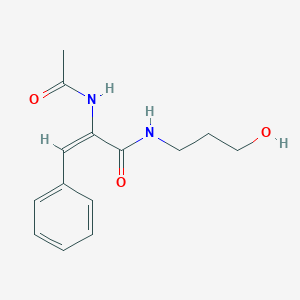![molecular formula C25H20Cl2N2O B389519 11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389519.png)
11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 2,5-dichloro-2-bromoacetamidobenzophenone, which undergoes iodination, amination, and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods and conditions can vary depending on the manufacturer and the intended use of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound can produce sedative and anxiolytic effects . The molecular targets and pathways involved include the GABA-A receptor complex, which modulates neuronal excitability and synaptic transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lorazepam: 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
Clonazepam: 5-(2-chlorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Cloxazolam: 7-Chloro-5-o-chlorophenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Uniqueness
11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic pathways, and therapeutic effects, making it a valuable subject of research in medicinal chemistry .
Eigenschaften
Molekularformel |
C25H20Cl2N2O |
|---|---|
Molekulargewicht |
435.3g/mol |
IUPAC-Name |
6-(3-chlorophenyl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H20Cl2N2O/c26-18-10-8-15(9-11-18)17-13-22-24(23(30)14-17)25(16-4-3-5-19(27)12-16)29-21-7-2-1-6-20(21)28-22/h1-12,17,25,28-29H,13-14H2 |
InChI-Schlüssel |
LNVYGCRQHNZVOG-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(4-hydroxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B389438.png)
![2-[7-(Morpholine-4-carbonyl)-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-en-3-yl]acetate](/img/structure/B389440.png)
![6-(2-Chloroethoxy)-3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B389441.png)
![5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B389442.png)
![4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B389443.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B389447.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(6-methylquinolin-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389449.png)
![Tetramethyl 6'-benzyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B389450.png)
![N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B389451.png)

![(E)-ethyl 5-(3,4-dimethoxyphenyl)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389454.png)
![ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389456.png)

![methyl (9S,13E)-13-(3-methoxybenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B389460.png)
